Angiotensin II, ala(8)-

説明

BRL-42359は、当初スミスクライン・ビーチャム社によって開発された低分子医薬品です。これは、抗ウイルス剤として使用されるファムシクロビルの代謝物です。 BRL-42359は、ヘルペス単純ウイルスに効果的な活性な抗ウイルス化合物であるペンシクロビルへの変換における役割で主に知られています .

製法

BRL-42359は、ファムシクロビルのジ脱アセチル化に続いて、ペンシクロビルへの酸化によって合成されます . 変換の主要な経路には、ファムシクロビルからアセチル基が除去されてBRL-42359が生成され、その後、ペンシクロビルに酸化されることが含まれます . 工業生産方法は、これらの反応を最適化して、最終生成物の高収率と高純度を確保することに重点を置いています。

準備方法

BRL-42359 is synthesized through the di-deacetylation of famciclovir, followed by oxidation to penciclovir . The major pathway of conversion involves the removal of acetyl groups from famciclovir to form BRL-42359, which is then oxidized to penciclovir . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product.

化学反応の分析

BRL-42359は、いくつかの種類の化学反応を受けます。

酸化: 主要な反応は、BRL-42359のペンシクロビルへの酸化です。

還元: それほど一般的ではありませんが、BRL-42359は特定の条件下で還元反応を受ける可能性があります。

置換: BRL-42359は、特に求核剤の存在下で、置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、酸化反応を阻害するメナジオンとイソバニリンが含まれます . BRL-42359の酸化から生成される主な生成物はペンシクロビルです .

科学的研究の応用

Cardiovascular Applications

Angiotensin II is a key regulator of blood pressure and fluid balance. Its role in cardiovascular health is well-documented, with numerous studies highlighting its effects on vascular smooth muscle cells and myocardial function.

- Blood Pressure Regulation : Angiotensin II is known to induce vasoconstriction, which increases blood pressure. A study involving 276 patients demonstrated that intravenous administration of angiotensin II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), indicating its potent pressor effects in various forms of shock (e.g., cardiogenic and septic) .

- Vascular Smooth Muscle Cell Proliferation : Angiotensin II stimulates the proliferation of vascular smooth muscle cells, contributing to vascular remodeling and hypertension. Research has shown that angiotensin II can increase superoxide anion generation in human endothelial cells, which is associated with oxidative stress and vascular damage .

Therapeutic Applications

Angiotensin II has therapeutic implications beyond its traditional role in hypertension management.

- Shock Treatment : In cases of shock where traditional therapies fail, angiotensin II has been used as a rescue agent. Its administration has been associated with improved hemodynamics and restoration of circulation in patients experiencing cardiac arrest .

- Heart Failure Management : The compound's ability to modulate cardiac contractility makes it a candidate for treating heart failure. Studies suggest that angiotensin II may have protective effects on cardiac function when administered appropriately .

Emerging Roles in Inflammation and Immunity

Recent research has expanded the understanding of angiotensin II's role in inflammation and immune responses.

- Pro-inflammatory Effects : Angiotensin II has been identified as a pro-inflammatory mediator that can exacerbate tissue injury through the activation of inflammatory pathways. It promotes the generation of reactive oxygen species (ROS) and enhances the expression of pro-inflammatory cytokines . This dual role suggests potential applications in treating inflammatory diseases by modulating angiotensin II signaling.

- Autoimmunity and Aging : The renin-angiotensin system (RAS), particularly angiotensin II, has been implicated in autoimmune diseases and aging-related tissue damage. Research indicates that blocking angiotensin II signaling can protect against neurodegenerative processes and promote longevity .

Case Studies and Clinical Findings

Several case studies illustrate the diverse applications of angiotensin II in clinical settings:

作用機序

BRL-42359は、ペンシクロビルへの変換を通じてその効果を発揮します。 主な経路には、BRL-42359へのジ脱アセチル化に続いて、ペンシクロビルへの酸化が含まれます . ペンシクロビルはその後、ウイルスDNAポリメラーゼを阻害し、ヘルペス単純ウイルスの複製を防ぎます . 関与する分子標的と経路には、ペンシクロビルの抗ウイルス活性にとって重要なウイルスDNA合成の阻害が含まれます .

類似化合物との比較

BRL-42359は、ファムシクロビルやペンシクロビルなどの他の抗ウイルス化合物と似ています。 ファムシクロビルの代謝経路の中間体としての役割においてユニークです . 類似の化合物には、以下が含まれます。

ファムシクロビル: BRL-42359のプロドラッグであり、BRL-42359に、その後、ペンシクロビルに変換されます.

ペンシクロビル: BRL-42359の酸化から生成される活性な抗ウイルス化合物です.

BRL-43599: 経口プロドラッグとして試験されたペンシクロビルの別の誘導体です.

BRL-42359は、代謝変換プロセスにおける特定の役割のために際立っており、効果的な抗ウイルス剤の合成において重要な中間体となっています .

生物活性

Angiotensin II (Ang II) is a well-studied octapeptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. The variant Angiotensin II, ala(8)-, which features an alanine substitution at the eighth position, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of Angiotensin II, ala(8)-, highlighting its mechanisms of action, effects on various physiological processes, and implications for disease treatment.

Overview of Angiotensin II

Angiotensin II is primarily produced from angiotensinogen through the action of renin and angiotensin-converting enzyme (ACE). It exerts its effects via two main receptors: the angiotensin type 1 receptor (AT1R) and the angiotensin type 2 receptor (AT2R). The AT1R is primarily responsible for vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while AT2R mediates vasodilation and counter-regulatory effects .

Angiotensin II, ala(8)-, retains many of the biological activities associated with native Ang II but exhibits distinct pharmacological properties due to its structural modification. Research indicates that this variant may have altered receptor affinity and signaling pathways compared to standard Ang II.

- Receptor Binding : Angiotensin II, ala(8)-, shows a preferential binding affinity for AT2R over AT1R. This shift in receptor preference can lead to enhanced vasodilatory effects and reduced hypertensive responses .

- Signal Transduction : The activation of AT2R by Angiotensin II, ala(8)-, triggers pathways that promote anti-inflammatory responses and inhibit cell proliferation. This contrasts with the pro-inflammatory and proliferative actions mediated by AT1R activation .

Physiological Effects

The biological activity of Angiotensin II, ala(8)-, encompasses several key physiological processes:

- Vasodilation : By preferentially activating AT2R, this variant may induce vasodilation more effectively than standard Ang II. Studies have shown that administration of Angiotensin II, ala(8)- results in significant reductions in systemic vascular resistance .

- Cardiovascular Protection : Angiotensin II, ala(8)- has been observed to exert protective effects against cardiac hypertrophy and fibrosis in experimental models. Its ability to mitigate inflammatory cytokine release contributes to these protective benefits .

- Renal Function : In renal studies, Angiotensin II, ala(8)- has demonstrated the capacity to improve renal blood flow while reducing glomerular hypertension. This effect is particularly relevant in conditions such as diabetic nephropathy where renal protection is crucial .

Clinical Studies

A series of clinical studies have evaluated the effects of Angiotensin II variants on patients with cardiovascular diseases:

- Study on Shock Patients : A trial involving patients with cardiogenic shock showed that intravenous administration of Ang II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), suggesting a robust hemodynamic response that may be enhanced by variants like ala(8)- .

- Animal Models : In rodent models of hypertension induced by Ang II infusion, administration of Angiotensin II, ala(8)- resulted in lower blood pressure increases compared to standard Ang II. This suggests a potential therapeutic role for this variant in managing hypertension without exacerbating cardiovascular stress .

Comparative Table of Biological Activities

| Activity | Angiotensin II | Angiotensin II, ala(8)- |

|---|---|---|

| Receptor Preference | AT1R > AT2R | AT2R > AT1R |

| Vasodilatory Effect | Moderate | Strong |

| Pro-inflammatory Response | Yes | Minimal |

| Cardiovascular Protection | Limited | Enhanced |

| Renal Protective Effect | Moderate | Significant |

特性

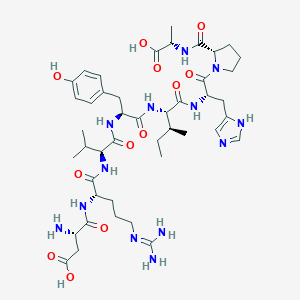

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKWUWBLQQDQAC-VEQWQPCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171221 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-01-8 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。